2,3,6-Trimethylquinoxalin-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2,3,6-trimethylquinoxalin-5-amine |
InChI |
InChI=1S/C11H13N3/c1-6-4-5-9-11(10(6)12)14-8(3)7(2)13-9/h4-5H,12H2,1-3H3 |
InChI Key |
OGTWTLPLALIUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=C(N=C2C=C1)C)C)N |
Origin of Product |
United States |
Advanced Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
¹H NMR Chemical Shift Analysis
In a ¹H NMR spectrum of 2,3,6-trimethylquinoxalin-5-amine, distinct signals (resonances) are expected for each unique proton environment. The position of these signals (chemical shift, δ, in ppm) is influenced by the electron density around the proton.
The structure contains several key proton groups:
Amine (NH₂) protons: These protons are expected to appear as a broad singlet, as their signal can be affected by hydrogen bonding and chemical exchange. The chemical shift can vary depending on the solvent and concentration.
Aromatic protons (H-7 and H-8): The quinoxaline (B1680401) ring system has two aromatic protons. Their chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing heterocyclic ring.
Methyl (CH₃) protons: There are three methyl groups at positions C-2, C-3, and C-6. The methyl groups at C-2 and C-3 are in similar environments, while the C-6 methyl group's chemical shift will be influenced by the adjacent amino group.
Based on data for analogous compounds like 2,4,6-trimethylaniline (B148799) and 6-methylquinoline, the following chemical shifts can be predicted. chemicalbook.comchemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-7 | ~7.3 - 7.6 | Doublet | 1H |
| H-8 | ~7.5 - 7.8 | Doublet | 1H |
| NH₂ (amine) | ~3.5 - 5.0 | Broad Singlet | 2H |
| CH₃ (at C-2) | ~2.5 - 2.7 | Singlet | 3H |
| CH₃ (at C-3) | ~2.5 - 2.7 | Singlet | 3H |
| CH₃ (at C-6) | ~2.2 - 2.4 | Singlet | 3H |
Note: Predicted values are based on general ranges for aromatic amines and quinoxaline derivatives. Actual values may vary based on solvent and experimental conditions.
¹³C NMR Assignments
A ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For this compound, 11 distinct signals are expected, corresponding to the 11 carbon atoms in the molecule, assuming the C-2 and C-3 methyl carbons are non-equivalent due to hindered rotation or subtle electronic differences, though they may appear very close or even overlap.
The carbons of the quinoxaline core are expected in the aromatic region (110-160 ppm), with those bonded to nitrogen appearing at lower field (higher ppm). The methyl carbons will appear at a much higher field (lower ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~152 - 155 |
| C-3 | ~151 - 154 |
| C-5 | ~140 - 145 |
| C-6 | ~125 - 130 |
| C-7 | ~128 - 132 |
| C-8 | ~120 - 125 |
| C-4a (bridgehead) | ~138 - 142 |
| C-8a (bridgehead) | ~145 - 150 |
| CH₃ (at C-2) | ~20 - 23 |
| CH₃ (at C-3) | ~20 - 23 |
| CH₃ (at C-6) | ~17 - 20 |
Note: Predicted values are based on data for structurally similar compounds like trimethylbenzene and various amines. docbrown.infochemicalbook.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a cross-peak between the aromatic protons H-7 and H-8, confirming their adjacent relationship on the ring. No other correlations would be expected as the methyl groups are isolated.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). An HSQC spectrum would definitively link the proton signals for H-7, H-8, and the three methyl groups to their corresponding carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for piecing together the molecular skeleton. For example, the protons of the C-6 methyl group would show correlations to C-5, C-6, and C-7. The aromatic proton H-7 would show correlations to C-5, C-6, C-8a, and C-8. These correlations would confirm the substitution pattern of the entire molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.
For this compound, the key expected absorption bands would be:
N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium bands are expected in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the amine N-H bonds. orgchemboulder.com
C-H Stretching: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.
C=N and C=C Stretching: The quinoxaline ring contains both C=N and C=C bonds. These aromatic ring stretching vibrations typically appear as a series of bands in the 1450-1620 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine (NH₂) group is expected to cause a medium to strong absorption band around 1580-1650 cm⁻¹. orgchemboulder.com
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Aryl-NH₂) is expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3350 | Asymmetric N-H Stretch | Primary Amine |
| 3350 - 3250 | Symmetric N-H Stretch | Primary Amine |
| > 3000 | C-H Stretch | Aromatic |
| < 3000 | C-H Stretch | Aliphatic (Methyl) |
| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine |
| 1450 - 1620 | C=C and C=N Stretch | Aromatic/Heterocyclic Ring |
| 1250 - 1335 | C-N Stretch | Aromatic Amine |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and valuable information about the molecule's structure through analysis of its fragmentation pattern.
For this compound (Molecular Formula: C₁₁H₁₃N₃), the molecular weight is 187.24 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z corresponding to its monoisotopic mass (187.1109).
According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms (in this case, three) will have an odd nominal molecular weight, which is consistent with 187.
The fragmentation of the molecular ion would likely proceed through characteristic pathways for quinoxalines and aromatic amines. Key expected fragmentation could include:
Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at [M-15]⁺.
Loss of hydrogen cyanide (HCN) from the pyrazine (B50134) ring, a common fragmentation for nitrogen heterocycles, leading to a fragment at [M-27]⁺.
Cleavage of the amine group or parts of the ring system.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing bond lengths, bond angles, and intermolecular interactions.
As of now, there is no publicly available crystal structure for this compound in crystallographic databases. If a suitable single crystal were to be grown and analyzed, this technique would provide unequivocal confirmation of its molecular structure, including the planarity of the quinoxaline ring system and the specific bond parameters of the amino and methyl substituents.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The determination of the single-crystal X-ray structure of this compound would be the foundational step in this analysis. This technique would elucidate the precise three-dimensional arrangement of the molecules in the crystal lattice, including bond lengths, bond angles, and torsion angles. Key crystallographic parameters would be summarized in a data table.
Interactive Table: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₁H₁₃N₃ |
| Formula Weight | 187.24 g/mol |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
Detailed Research Findings
Interactive Table: Hydrogen Bond Geometry for this compound
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) |
| Data not available | Data not available | Data not available | Data not available | Data not available |
In addition to classical hydrogen bonds, other non-covalent interactions such as C—H···π interactions, involving the aromatic rings, and π–π stacking interactions between adjacent quinoxaline rings could further stabilize the crystal structure.
Hirshfeld Surface Analysis
To provide a more quantitative and visual understanding of the intermolecular interactions, Hirshfeld surface analysis would be employed. This computational method maps the close contacts between molecules in the crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule, and the d_norm surface, which highlights intermolecular contacts shorter than the van der Waals radii in red, would be particularly insightful for identifying key interactions.
Furthermore, 2D fingerprint plots derived from the Hirshfeld surface would offer a quantitative summary of the different types of intermolecular contacts. These plots would show the percentage contribution of various interactions, such as H···H, N···H, and C···H contacts, to the total Hirshfeld surface area, providing a clear picture of the packing environment.
Unfortunately, a thorough search of the available scientific literature did not yield any specific studies on the single-crystal X-ray diffraction or Hirshfeld surface analysis of this compound. Therefore, the detailed experimental data and in-depth analysis for this particular section cannot be provided at this time. The tables above are presented as a template for how such data would be organized if it were available.
Computational and Theoretical Investigations of 2,3,6 Trimethylquinoxalin 5 Amine
Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized geometries, conformational preferences, and electronic properties with a good balance between accuracy and computational cost. For quinoxaline (B1680401) derivatives, DFT has been successfully used to correlate electronic properties with biological activity. researchgate.net
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 2,3,6-trimethylquinoxalin-5-amine, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral (torsion) angles.
The structure of this compound consists of a central quinoxaline ring system, which is a bicyclic heteroaromatic compound containing a benzene (B151609) ring fused to a pyrazine (B50134) ring. This core is substituted with three methyl (-CH₃) groups at positions 2, 3, and 6, and an amine (-NH₂) group at position 5.
Interactive Table: Predicted Structural Parameters for this compound
| Parameter | Atoms Involved | Predicted Value (Å or °) |
| Bond Length | C2-C3 | ~1.35 Å |
| Bond Length | C5-N(amine) | ~1.38 Å |
| Bond Length | C-H (methyl) | ~1.09 Å |
| Bond Angle | C2-N1-C8a | ~117° |
| Bond Angle | C4a-C5-N(amine) | ~121° |
| Dihedral Angle | C4-C4a-C5-N(amine) | ~0° or ~180° (planar) |
Note: These values are illustrative and based on general parameters for similar aromatic amines and quinoxaline structures.
The electronic properties of a molecule are fundamentally governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. nih.gov
The HOMO represents the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential.
The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy is related to the electron affinity.
The energy difference between the HOMO and LUMO is the HOMO-LUMO gap (ΔE) . This gap is a critical descriptor of molecular stability and reactivity. rsc.org A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small gap indicates that the molecule is more reactive. rsc.org
For this compound, the HOMO is expected to be localized primarily over the electron-rich benzene ring and the amino group, as the lone pair of electrons on the nitrogen atom contributes significantly to this orbital. The LUMO is anticipated to be distributed across the electron-deficient pyrazine ring of the quinoxaline system.
DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be used to compute the energies of these orbitals. nih.govresearchgate.net Studies on other quinoxaline derivatives have reported HOMO-LUMO gaps in the range of 3 to 5 eV. researchgate.net
Interactive Table: Predicted Frontier Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
| EHOMO | -5.50 |
| ELUMO | -1.45 |
| HOMO-LUMO Gap (ΔE) | 4.05 |
Note: These are hypothetical values for illustrative purposes, based on typical results for similar aromatic amines and quinoxaline derivatives. researchgate.net
Quantum Chemical Descriptors for Reactivity Prediction
From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. sigmaaldrich.com These descriptors arise from conceptual DFT and provide a quantitative basis for understanding chemical behavior. bldpharm.com
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
Chemical hardness measures the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. rsc.org The electrophilicity index quantifies the ability of a species to accept electrons. These descriptors are invaluable for comparing the reactivity of different molecules in a series. beilstein-journals.org
Interactive Table: Predicted Quantum Chemical Descriptors for this compound
| Descriptor | Formula | Predicted Value |
| Ionization Potential (I) | -EHOMO | 5.50 eV |
| Electron Affinity (A) | -ELUMO | 1.45 eV |
| Electronegativity (χ) | (I+A)/2 | 3.475 |
| Chemical Hardness (η) | (I-A)/2 | 2.025 |
| Chemical Softness (S) | 1/(2η) | 0.247 |
| Electrophilicity Index (ω) | χ²/(2η) | 2.98 |
Note: These values are calculated from the hypothetical HOMO/LUMO energies in the table above and serve as an illustration of a typical computational analysis.
Molecular Dynamics Simulations (if applicable)
Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. This technique involves solving Newton's equations of motion for a system of atoms and molecules. An MD simulation could model how the molecule behaves in a solvent, such as water, revealing information about its solvation shell and dynamic conformational changes. Furthermore, if the molecule were being studied for potential biological activity, MD simulations could be used to model its interaction with a target protein, providing insights into binding stability and affinity. Currently, there are no specific molecular dynamics studies available in the public literature for this compound.
Structure-Reactivity Relationships from Computational Data
The computational data generated through DFT provides a powerful framework for understanding the structure-reactivity relationships of this compound.
The distribution of the frontier molecular orbitals is a key indicator of reactivity sites. The HOMO's localization on the amino-substituted benzene ring suggests that this part of the molecule is most susceptible to electrophilic attack . The LUMO's localization on the pyrazine ring indicates that this region is the most likely site for nucleophilic attack .
By systematically modifying the structure (e.g., changing the position of the methyl or amine groups) and recalculating the electronic properties, a quantitative structure-activity relationship (QSAR) model could be developed. beilstein-journals.org Such models are crucial in medicinal chemistry, for instance, to predict how changes in molecular structure will affect a compound's biological activity. For example, studies on other quinoxalines have successfully related calculated electronic parameters to their anti-mycobacterial activity, proposing mechanisms based on these computational insights. researchgate.net
Chemical Reactivity and Mechanistic Studies
Reactions of the Amine Functionality
The primary amine group at the 5-position of the quinoxaline (B1680401) ring is a key site for a variety of chemical transformations, including alkylation, acylation, and participation in reductive amination strategies.
The lone pair of electrons on the nitrogen atom of the amine functionality makes it nucleophilic and thus susceptible to reactions with electrophiles such as alkyl and acyl halides.
Alkylation: The reaction of 2,3,6-trimethylquinoxalin-5-amine with alkyl halides is expected to proceed via a nucleophilic substitution mechanism. However, a common challenge in the alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The reactivity of the newly formed secondary amine is often comparable to or even greater than the starting primary amine, making selective mono-alkylation difficult to achieve without careful control of reaction conditions, such as using a large excess of the primary amine.
Acylation: In contrast to alkylation, acylation of this compound with acylating agents like acyl chlorides or anhydrides is a more controlled reaction. The resulting N-acylated product, an amide, is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. This deactivation prevents further acylation, allowing for the clean formation of the mono-acylated product. The reaction typically proceeds rapidly at room temperature and may be carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct. libretexts.org
Table 1: Hypothetical Alkylation and Acylation Reactions of this compound This table is based on general principles of amine reactivity, as specific experimental data for this compound is not readily available in the searched literature.
| Reaction Type | Reagent | Product | General Conditions |
|---|---|---|---|
| Mono-alkylation | Methyl iodide (1 eq.) | N-Methyl-2,3,6-trimethylquinoxalin-5-amine | Excess of the amine, polar solvent |
| Exhaustive Alkylation | Methyl iodide (excess) | 5-(Trimethylammonio)-2,3,6-trimethylquinoxalin iodide | Excess alkyl halide, heat |
| Acylation | Acetyl chloride | N-(2,3,6-Trimethylquinoxalin-5-yl)acetamide | Inert solvent, optional base (e.g., pyridine) |
Reductive amination is a powerful method for the formation of C-N bonds and can be employed to synthesize more complex secondary and tertiary amines starting from this compound. wikipedia.org This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is crucial for the success of the reaction, as it should selectively reduce the iminium ion intermediate without reducing the starting carbonyl compound. wikipedia.org
Table 2: Illustrative Reductive Amination of this compound This table presents a hypothetical reaction based on established reductive amination protocols.
| Carbonyl Compound | Reducing Agent | Product |
|---|---|---|
| Acetone | Sodium triacetoxyborohydride | N-Isopropyl-2,3,6-trimethylquinoxalin-5-amine |
| Benzaldehyde | Sodium cyanoborohydride | N-Benzyl-2,3,6-trimethylquinoxalin-5-amine |
While specific examples of this compound acting as an initiator or catalyst are not prevalent in the searched literature, primary amines can, in principle, initiate certain polymerization reactions or act as organocatalysts in various transformations. For instance, its basic nature could allow it to catalyze condensation reactions.
Reactions Involving the Quinoxaline Core
The quinoxaline ring system is an electron-deficient heteroaromatic scaffold, which influences its reactivity towards both electrophilic and nucleophilic reagents.
The benzene (B151609) ring of the quinoxaline system can undergo electrophilic aromatic substitution. The directing effect of the substituents on the ring will determine the position of substitution. The amino group at the 5-position is a strong activating and ortho-, para-directing group. The methyl group at the 6-position is also an activating, ortho-, para-director. The pyrazine (B50134) ring, being electron-withdrawing, deactivates the benzene ring towards electrophilic attack.
Given the positions of the amine and methyl groups, electrophilic attack is most likely to occur at the 7-position, which is para to the strongly activating amino group and ortho to the methyl group. The 8-position is sterically hindered by the peri-relationship with the pyrazine nitrogen.
The pyrazine ring of the quinoxaline system is electron-deficient due to the presence of the two nitrogen atoms, making it susceptible to nucleophilic attack. However, nucleophilic substitution on an unsubstituted pyrazine ring is generally difficult and often requires the presence of a good leaving group or activation of the ring, for instance, by N-oxidation. rsc.orgum.edu.my
In the case of this compound, the pyrazine ring is substituted with two methyl groups. These electron-donating groups slightly reduce the electron deficiency of the pyrazine ring, making nucleophilic attack less favorable compared to an unsubstituted quinoxaline. Nucleophilic substitution would likely require harsh reaction conditions or the introduction of a leaving group at the 2 or 3 position.
Reaction Mechanisms of Key Transformations
Understanding the reaction mechanisms provides insight into the formation of products and the factors that control reactivity. For this compound, the mechanisms of its formation and potential transformations are of interest.
The synthesis of 2-aminoquinoxalines has been achieved through a one-pot, two-step cyanide-mediated sequential reaction of ortho-phenylenediamines with aldehydes under aerobic oxidation conditions. nih.gov This suggests that the formation of the quinoxaline ring in related compounds involves a series of condensation and oxidation steps. In the case of this compound, its synthesis would likely involve the condensation of 4,5-dimethyl-1,2-phenylenediamine with an appropriate 1,2-dicarbonyl compound, followed by amination at the 5-position.
Proposed Reaction Intermediates in Oxidation and Reduction:
Oxidation: During the oxidation of the amino group, a likely intermediate is an aminium radical cation, formed by the removal of an electron. This can then undergo further reactions, such as deprotonation and coupling, to form various products. In the presence of strong oxidizing agents, the formation of a nitrenium ion intermediate is also possible.
Reduction: In the reduction of the pyrazine ring, the initial step is likely the formation of a radical anion, as supported by electrochemical studies on related quinoxalines. abechem.com This radical anion can then be protonated and undergo further reduction to yield the dihydro- and subsequently the tetrahydroquinoxaline.
The following table summarizes the key reactive sites and potential transformations of this compound.
| Reactive Site | Transformation | Potential Reagents/Conditions | Likely Intermediates |
| Amino Group | Oxidation | Peroxides, Metal oxides | Aminium radical cation, Nitrenium ion |
| Pyrazine Ring | Reduction | Catalytic Hydrogenation (e.g., H₂/Pd), NaBH₄ | Radical anion, Dihydroquinoxaline |
| Benzene Ring | Electrophilic Substitution | Nitrating agents, Halogens | Wheland intermediate |
It is important to note that while these pathways are based on the known chemistry of quinoxalines and aromatic amines, detailed experimental studies on this compound are required for a definitive elucidation of its reaction mechanisms and intermediates.
Derivatization and Functionalization Strategies
Modification of the Amine Group for Diverse Analog Production
The primary amine at the C-5 position is a key handle for introducing a variety of functional groups and building blocks, thereby enabling the production of a diverse range of analogs. Common strategies for modifying this amine group include:
Acylation: The reaction of the amine with acyl chlorides or anhydrides is a straightforward method to introduce amide functionalities. This transformation can be used to append a wide array of substituents, from simple alkyl and aryl groups to more complex heterocyclic and polyfunctional moieties. The resulting amides can exhibit altered electronic and steric properties, which can be crucial for modulating biological activity or material characteristics.
Sulfonylation: Treatment with sulfonyl chlorides affords the corresponding sulfonamides. This functional group is a well-known pharmacophore and can significantly influence the physicochemical properties of the parent molecule, such as acidity and hydrogen bonding capacity. The synthesis of quinoxaline (B1680401) sulfonamides from related diphenyl quinoxaline precursors has been well-documented, involving the reaction of a quinoxaline sulfonyl chloride with various amines. mdpi.com A similar approach, starting with the appropriate sulfonyl chloride and 2,3,6-trimethylquinoxalin-5-amine, would provide access to a library of novel sulfonamide derivatives.
Alkylation and Arylation: The amine group can undergo nucleophilic substitution reactions with alkyl or aryl halides to yield secondary or tertiary amines. These reactions expand the structural diversity of the quinoxaline core by introducing different aliphatic or aromatic side chains.
Schiff Base Formation: Condensation of the primary amine with various aldehydes and ketones leads to the formation of Schiff bases (imines). This reversible reaction is a valuable tool for dynamic combinatorial chemistry and for introducing a wide range of substituents that can be further modified. The synthesis of Schiff bases from 2-chloro-3-methylquinoxaline (B189447) derivatives has been reported as a strategy to develop new antimicrobial agents. nih.gov
Introduction of Substituents on the Quinoxaline Ring System
The existing methyl and amine groups on the quinoxaline ring of this compound direct the position of further electrophilic substitution reactions. The amine group is a strong activating group and, along with the methyl groups, will influence the regioselectivity of these reactions. Potential strategies include:
Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the quinoxaline ring can be achieved using various halogenating agents. These halogenated derivatives can serve as versatile intermediates for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups.
Nitration: Electrophilic nitration can introduce a nitro group onto the quinoxaline ring. The position of nitration would be directed by the existing activating groups. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization, or it can be used as an electron-withdrawing group to modulate the electronic properties of the molecule.
Sulfonation: As a classic electrophilic aromatic substitution reaction, sulfonation can introduce a sulfonic acid group onto the quinoxaline ring. This highly polar functional group can significantly alter the solubility and other physicochemical properties of the resulting derivative. The sulfonation of 2,3-diphenylquinoxaline (B159395) to produce a quinoxaline sulfonyl chloride intermediate has been reported as a key step in the synthesis of novel sulfonamides. mdpi.com
Synthesis of Polyfunctionalized Quinoxalines
The sequential or orthogonal application of the derivatization strategies mentioned above allows for the synthesis of polyfunctionalized quinoxalines based on the this compound scaffold. For instance, after modification of the amine group, a subsequent electrophilic substitution on the ring can be performed to introduce additional functional groups. This approach enables the creation of highly complex molecules with multiple points of diversity, which is particularly valuable in drug discovery and materials science for fine-tuning molecular properties. A review of quinoxaline chemistry highlights various cyclization and condensation reactions that can lead to fused-ring systems and other complex derivatives. sapub.org
Combinatorial Chemistry Approaches for Quinoxaline Libraries
Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds for high-throughput screening. The this compound scaffold is an ideal starting point for the construction of such libraries due to its multiple points of diversification.
By employing a split-and-pool synthesis strategy, the amine group can be reacted with a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, aldehydes). In subsequent steps, further diversity can be introduced by functionalizing the quinoxaline ring. This approach allows for the systematic exploration of the chemical space around the 2,3,6-trimethylquinoxaline (B106083) core, facilitating the discovery of new compounds with desired biological activities or material properties. The use of combinatorial libraries has been successful in identifying novel antibacterial agents targeting a range of pathogens. nih.gov
Applications of 2,3,6 Trimethylquinoxalin 5 Amine and Its Derivatives in Material Science and Catalysis
Role as Building Blocks in Organic Synthesis
Amines are a fundamental class of organic compounds that are widely regarded as indispensable building blocks in organic synthesis. amerigoscientific.compurkh.com Characterized by a nitrogen atom with a lone pair of electrons, amines can function as nucleophiles, bases, and directing groups, enabling a vast array of chemical transformations. purkh.comambeed.com Primary amines, such as 2,3,6-Trimethylquinoxalin-5-amine, are particularly valuable as they readily participate in reactions like N-alkylation, N-arylation, acylation, and condensation reactions to form a diverse range of more complex molecular architectures. enamine.net
The structure of this compound, which combines a reactive primary amine group with a heteroaromatic quinoxaline (B1680401) system, makes it a specialized and strategic building block. sigmaaldrich.com It serves as a precursor for creating larger, more functionalized molecules. The amine group provides a reactive handle for derivatization, allowing for the construction of supramolecular complexes, metal-organic frameworks, and other tailored organic constructs. sigmaaldrich.com The quinoxaline core itself can be further modified, but the primary amine is often the key site for initial synthetic elaboration. Its role is crucial in the bottom-up assembly of molecules designed for specific functions in medicinal chemistry, materials science, and chemical biology. sigmaaldrich.com
**7.2. Potential in Functional Materials Development
Derivatives of this compound are being explored for their potential in creating novel functional materials, leveraging the electronic properties of the quinoxaline ring system.
The quinoxaline moiety is an electron-deficient system, a desirable characteristic for n-type organic semiconductors. By chemically modifying the this compound core, researchers can tune the electronic properties to create materials suitable for optoelectronic devices. The introduction of various functional groups can alter the material's charge transport capabilities, energy levels (HOMO/LUMO), and solid-state packing. These tailored materials hold potential for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). bldpharm.com The inherent properties of the quinoxaline structure make it a promising component in the design of next-generation electronic materials. bldpharm.com
Quinoxaline derivatives are known for their fluorescent properties. The extended π-conjugated system of the quinoxaline ring often leads to strong luminescence. The amine and methyl groups on this compound can be modified to fine-tune the emission wavelength, quantum yield, and other photophysical properties. bldpharm.com This allows for the development of novel fluorescent dyes and luminescent materials for applications such as bio-imaging, sensing, and solid-state lighting. bldpharm.com Some derivatives may also exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated or solid state, which is highly beneficial for certain optical applications. bldpharm.com
The nitrogen atoms within the quinoxaline ring and the external amine group of this compound can act as binding sites for analytes such as metal ions or protons. Upon binding, the electronic structure of the molecule can be perturbed, leading to a detectable change in its optical or electrochemical properties (e.g., a change in color or fluorescence). This principle forms the basis for its potential use in chemical sensors. researchgate.net By designing derivatives that selectively bind to specific target molecules, it is possible to create highly sensitive and selective sensors and molecular switches. bldpharm.comresearchgate.net
Applications in Coordination Chemistry (e.g., Ligand Synthesis, Metal Complexation)
The presence of multiple nitrogen atoms makes this compound and its derivatives excellent candidates for use as ligands in coordination chemistry. The two nitrogen atoms within the quinoxaline ring and the nitrogen of the amine group can all potentially coordinate with metal ions, acting as chelating agents.
The synthesis of polydentate ligands, which can form highly stable complexes with transition metals, is an area of significant interest. researchgate.netrsc.org For example, derivatives of this compound can be designed to form tripodal ligands that encapsulate a metal center. researchgate.net These metal complexes have diverse applications, including catalysis, magnetic materials, and as models for biological systems. The specific coordination geometry and the properties of the resulting metal complex are dictated by the ligand's structure and the nature of the metal ion. rsc.org
Table 1: Research Findings on Quinoxaline and Amine Derivatives in Material Science and Coordination Chemistry
| Application Area | Derivative Type | Key Findings & Potential | Citation(s) |
| Organic Semiconductors | Quinoxaline-based systems | Electron-deficient nature is suitable for n-type materials in OLEDs and OFETs. | bldpharm.com |
| Luminescent Materials | Functionalized Quinoxalines | Tunable fluorescence and potential for Aggregation-Induced Emission (AIE). | bldpharm.com |
| Chemical Sensors | Tripodal Amine Ligands | Nitrogen atoms act as binding sites, causing detectable optical/electrochemical changes. | researchgate.net |
| Coordination Chemistry | Aminoquinoline Ligands | Form stable, isolable complexes with transition metals like Zn(II), Cd(II), and Co(III). | researchgate.netrsc.orgnih.gov |
Catalytic Applications (e.g., Organocatalysis, Ligands in Metal Catalysis)
The structural features of this compound lend themselves to applications in catalysis, both as an organocatalyst and as a ligand in metal-catalyzed reactions.
In organocatalysis, the amine group can act as a Brønsted or Lewis base to activate substrates in a variety of organic transformations. purkh.com As a Brønsted base, it can deprotonate a substrate, while the lone pair on the nitrogen can act as a Lewis base.
More significantly, this compound serves as a precursor for sophisticated ligands used in metal catalysis. bldpharm.com By coordinating to a metal center, ligands derived from this compound can modulate the metal's reactivity, selectivity, and stability. For example, chiral derivatives could be used to create asymmetric catalysts for enantioselective synthesis, a critical process in the pharmaceutical industry. The electronic properties imparted by the quinoxaline ring can influence the catalytic cycle, potentially leading to more efficient or novel chemical transformations. researchgate.net
Corrosion Inhibition Applications
While research specifically detailing the corrosion inhibition properties of this compound is not extensively available, significant studies have been conducted on its derivatives, particularly quinoxalin-6-yl derivatives. These compounds have demonstrated notable efficacy as corrosion inhibitors, primarily for mild steel in acidic environments such as hydrochloric acid (HCl). The protective action of these molecules is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.
The mechanism of inhibition is influenced by the chemical structure of the inhibitor, the nature of the metal, and the composition of the corrosive solution. For quinoxalinyl derivatives, the presence of heteroatoms (nitrogen), aromatic rings, and various functional groups facilitates strong adsorption onto the metal surface. This adsorption can be a combination of physical (electrostatic) and chemical (coordination bond formation) interactions.
Detailed Research Findings
Recent studies have focused on a series of quinoxalin-6-yl derivatives, investigating their potential to protect mild steel in 1 M HCl. These investigations have employed electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), alongside theoretical calculations to understand the inhibition mechanism.
One such study explored the effectiveness of three specific quinoxalin-6-yl derivatives:
1-[3-phenyl-5-quinoxalin-6-yl-4,5-dihydropyrazol-1-yl]butan-1-one (PQDPB)
1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (PQDPP)
2-phenyl-1-[3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]ethanone (PPQDPE)
The findings indicated that all three compounds act as effective corrosion inhibitors, with their inhibition efficiency increasing with higher concentrations. acs.org Among the tested derivatives, PQDPP was identified as the most effective inhibitor. acs.org The adsorption of these molecules on the mild steel surface was found to be a spontaneous process that followed the Frumkin adsorption isotherm. acs.org This suggests that interactions between the adsorbed inhibitor molecules are a significant factor in the formation of the protective layer.
Further research into other derivatives, such as 1-[3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]propan-1-one (Mt-3-PQPP) and 1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (Cl-4-PQPP), has provided deeper insights. researchgate.netnih.gov These compounds were found to be mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov The adsorption of these molecules led to the formation of a pseudo-capacitive film on the mild steel surface. researchgate.netnih.gov Thermodynamic parameters suggested that the adsorption mechanism for Mt-3-PQPP is primarily chemisorption, while for Cl-4-PQPP, it is a competitive process involving both physisorption and chemisorption. researchgate.net
The superior performance of Mt-3-PQPP was attributed to its higher electron-donating tendency, as supported by quantum chemical calculations. researchgate.netnih.gov Scanning electron microscopy (SEM) analyses visually confirmed the formation of a protective film by the inhibitor molecules on the steel surface, shielding it from direct contact with the acidic environment. researchgate.net
The following table summarizes the inhibition efficiencies of various quinoxalin-6-yl derivatives at different concentrations in 1 M HCl, as determined by electrochemical impedance spectroscopy (EIS).
Inhibition Efficiency of Quinoxalin-6-yl Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| PQDPB | 0.00001 | 78.9 | acs.org |
| 0.00005 | 87.2 | acs.org | |
| 0.0001 | 91.3 | acs.org | |
| 0.00025 | 94.1 | acs.org | |
| 0.0005 | 95.8 | acs.org | |
| PQDPP | 0.00001 | 83.5 | acs.org |
| 0.00005 | 90.4 | acs.org | |
| 0.0001 | 93.6 | acs.org | |
| 0.00025 | 95.9 | acs.org | |
| 0.0005 | 97.2 | acs.org | |
| PPQDPE | 0.00001 | 75.1 | acs.org |
| 0.00005 | 84.3 | acs.org | |
| 0.0001 | 88.7 | acs.org | |
| 0.00025 | 92.5 | acs.org |
Conclusion and Future Research Directions
Summary of Current Research Landscape
The field of quinoxaline (B1680401) chemistry has seen significant advancements, with a strong focus on developing efficient and environmentally friendly synthetic methodologies. Quinoxalines, including the specific compound 2,3,6-trimethylquinoxalin-5-amine, are recognized as crucial building blocks in modern chemical research due to their diverse physicochemical properties and biological activities. rsc.org The core structure, a fusion of benzene (B151609) and pyrazine (B50134) rings, serves as a versatile scaffold for creating a wide array of functionalized molecules. rsc.orgmtieat.org
Current research has largely concentrated on the synthesis of quinoxaline derivatives through various strategies, including classical condensation reactions, metal-catalyzed multi-component reactions, and greener approaches utilizing environmentally benign solvents. rsc.orgmtieat.org These efforts have led to the development of numerous bioactive molecules, dyes, fluorescent materials, and organic sensitizers with applications in diverse fields such as medicinal chemistry and materials science. rsc.org While the broader quinoxaline scaffold is extensively studied, specific research focusing solely on this compound appears to be more limited, often being encompassed within larger studies on quinoxaline derivatives.
Emerging Trends in Quinoxaline Chemistry
Several key trends are shaping the future of quinoxaline chemistry. A significant shift towards "green chemistry" is evident, with an increasing emphasis on developing synthetic routes that are not only efficient but also environmentally sustainable. This includes the use of water or other eco-friendly solvents, recyclable catalysts, and one-pot syntheses to minimize waste and energy consumption. mtieat.orgmdpi.com
Another prominent trend is the development of transition-metal-free synthetic methods. While transition metals have been instrumental in advancing quinoxaline synthesis, concerns about their cost, toxicity, and environmental impact have spurred the exploration of alternative catalytic systems. mtieat.orgnih.gov Organocatalysis, in particular, has emerged as a powerful tool for accessing quinoxaline derivatives through more sustainable pathways. nih.gov
Furthermore, there is a growing interest in the functionalization of the quinoxaline core to create novel materials with tailored properties. This includes the development of new dyes, fluorescent probes, and materials for optoelectronic applications. rsc.org The exploration of fused quinoxaline systems, such as pyrrolo[1,2-a]quinoxalines, is also gaining traction due to their enhanced biological activities. mdpi.com
Future Prospects for this compound Research
While the current body of research on this compound is not as extensive as for other quinoxaline derivatives, several promising avenues for future investigation exist.
Novel Synthetic Routes: Future research could focus on developing novel, high-yield synthetic routes specifically for this compound. This could involve the application of emerging synthetic methodologies like flow chemistry or mechanochemistry, which can offer improved efficiency and scalability. Exploring enzymatic or biocatalytic approaches could also provide more sustainable and selective synthetic pathways.
Advanced Materials: The unique electronic and photophysical properties of the quinoxaline scaffold suggest that this compound could be a valuable building block for advanced materials. Future research could explore its incorporation into:
Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives have shown promise as electroluminescent materials. Investigating the electroluminescent properties of polymers or small molecules containing the this compound moiety could lead to the development of new OLED materials.
Sensors: The amine group on the quinoxaline ring could act as a recognition site for various analytes. This opens up possibilities for designing and synthesizing novel chemosensors based on this compound for the detection of metal ions, anions, or biologically important molecules.
Organic Photovoltaics: Quinoxaline-based materials are being explored as organic sensitizers in dye-sensitized solar cells. The specific electronic properties of this compound could be harnessed to design more efficient solar cell components. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3,6-Trimethylquinoxalin-5-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, quinoxaline derivatives are often synthesized by reacting substituted benzaldehyde oximes with halogenated precursors in the presence of NaOCl and triethylamine (Et₃N) as a base. Reaction optimization involves controlling temperature (e.g., starting at 0°C and progressing to room temperature) and monitoring progress via TLC. Purification via gravitational column chromatography yields high-purity products .
- Key Data :
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| Oxime formation | NaOCl, Et₃N, DCM | 2 hr | 70–85% |
| Purification | Column chromatography | — | >95% purity |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.31–7.84 ppm and methyl groups at δ 2.49 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., N–H stretch at 3414 cm⁻¹, NO₂ stretch at 1529 cm⁻¹) .
- HRMS : Confirms molecular weight (e.g., [M + H]⁺ at m/z 392.1354) .
Q. What safety precautions are necessary when handling this compound?
- Hazard Identification : Classified as acutely toxic (oral, dermal, inhalation), skin/eye irritant, and respiratory hazard under GHS .
- Mitigation : Use PPE (gloves, goggles, respirators), work in fume hoods, and avoid inhalation/contact. Emergency protocols include rinsing eyes with water (15+ minutes) and seeking medical aid for ingestion .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound derivatives?
- Methodology :
Target Selection : Identify protein targets (e.g., kinases, DNA topoisomerases) using databases like PDB.
Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.
Validation : Compare binding affinities (ΔG values) with known inhibitors. Derivatives with isoxazole or triazole moieties show enhanced anti-proliferative activity due to hydrogen bonding with active-site residues .
Q. How can contradictions in spectral data during characterization be resolved?
- Case Study : Discrepancies in ¹H-NMR integration ratios (e.g., unexpected splitting due to diastereotopic protons) are resolved by:
- Variable Temperature NMR : To identify dynamic rotational barriers.
- 2D Techniques (COSY, HSQC) : To map coupling networks and assign overlapping signals .
- Example : In compound 5d , the multiplet at δ 7.79–7.84 ppm was resolved via HSQC to confirm aromatic proton assignments .
Q. What strategies are used in structure-activity relationship (SAR) studies for quinoxaline derivatives?
- Methodology :
- Scaffold Modification : Introduce substituents (e.g., nitro, methyl, chloro) at positions 3, 5, or 7 to modulate electronic effects.
- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent effects with IC₅₀ values.
- Data Analysis : Use QSAR models to predict activity trends. For instance, electron-withdrawing groups at position 6 enhance cytotoxicity by 30–50% .
Data Contradiction Analysis
Example : Conflicting solubility reports in polar vs. non-polar solvents.
- Resolution :
- Experimental Replication : Measure solubility in DMSO, ethanol, and chloroform under controlled temperatures.
- Computational Modeling : Calculate logP values (e.g., using ChemAxon) to predict partitioning behavior.
- Literature Cross-Validation : Compare with structurally similar quinoxalines (e.g., 2,8-dimethylquinolin-5-amine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
